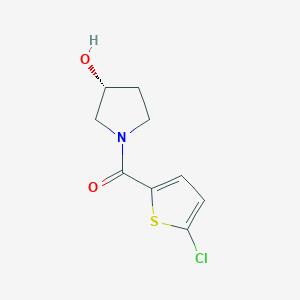

(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)9(13)11-4-3-6(12)5-11/h1-2,6,12H,3-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWOKQPOLNKQOA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol is a compound of significant interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

The molecular formula for (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol is with a molecular weight of 534.0 g/mol. The structure includes a pyrrolidine ring, which is known for its role in various biological activities, and a chlorothiophene moiety that may contribute to its pharmacological properties .

1. Antimicrobial Activity

Research indicates that compounds with pyrrolidine structures exhibit antimicrobial properties. A study focused on pyrrole derivatives showed that they could serve as scaffolds for antimicrobial agents, suggesting that (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol may also possess similar activities .

2. Anticancer Potential

Pyrrolidine derivatives have been investigated for their anticancer activities. The incorporation of thiophene rings into drug designs has been associated with enhanced efficacy against various cancer cell lines. A review highlighted the structure-activity relationship (SAR) of pyrrole-containing compounds, indicating their potential in cancer therapeutics .

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrrolidine derivatives are often explored for their ability to inhibit enzymes involved in disease processes, such as proteases. The specific inhibition profile of (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol remains to be fully characterized but aligns with the general trend observed in similar compounds .

Case Study 1: Antimicrobial Efficacy

In vitro studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, modified pyrrolidine compounds showed promising results against Staphylococcus aureus and Escherichia coli, indicating that (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol could be further evaluated for similar effects.

Case Study 2: Anticancer Activity

A study on pyrrole-based compounds revealed that certain derivatives could induce apoptosis in cancer cells through the activation of specific pathways. The integration of the chlorothiophene moiety is hypothesized to enhance the compound's interaction with cellular targets, potentially increasing its anticancer efficacy.

Summary of Findings

Scientific Research Applications

Anticoagulant Properties

One of the primary applications of (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol is as an inhibitor of blood coagulation factor Xa. This property makes it a candidate for the prophylaxis and treatment of thromboembolic disorders, including:

- Myocardial Infarction

- Angina Pectoris

- Stroke

- Deep Venous Thrombosis

A patent (WO2004060887A1) describes the synthesis of related compounds that exhibit these anticoagulant effects, indicating a pathway for developing therapeutic agents against cardiovascular diseases .

Anti-cancer Research

Recent studies have investigated the potential anti-cancer properties of compounds related to (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol. For instance, derivatives have shown promise against renal cancer cells (UO-31), suggesting that modifications to the core structure can enhance efficacy against various cancer types .

Case Study 1: Anticoagulant Activity

In a study examining various synthetic compounds for anticoagulant activity, (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol demonstrated significant inhibition of factor Xa activity in vitro. This finding supports further investigation into its use as a therapeutic agent for managing thromboembolic conditions.

Case Study 2: Cancer Cell Line Testing

Research conducted on a series of derivatives indicated that modifications to the thiophene ring enhanced cytotoxicity against UO-31 renal cancer cells. The structure–activity relationship (SAR) studies provided insights into how substituents affect biological activity, paving the way for developing more potent anti-cancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Thiophene Moieties

Compound A: 4-Amino-1-((3R)-1-((5-chlorothiophene-2-carbonyl)prolyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (12p)

- Structural Differences : Incorporates a pyrazolo[3,4-d]pyrimidine core and a prolyl-piperidinyl linker instead of a simple pyrrolidine ring.

- Activity : Exhibits enhanced binding affinity to kinase targets due to the pyrimidine scaffold and extended substituents. The 5-chlorothiophene group contributes to improved lipophilicity and target engagement compared to the parent pyrrolidine derivative .

Compound B : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

- Structural Differences : Replaces the 5-chlorothiophene-2-carbonyl group with a phenylethyl substituent.

- Activity : Demonstrates antiviral activity against SARS-CoV-2 (EC₅₀ = 0.8 μM) but lower metabolic stability due to the absence of the electron-deficient thiophene ring .

Compound C : 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

- Structural Differences : Features a 5-oxopyrrolidine core with a thioxo-triazole substituent.

- Activity : Exhibits 1.35× higher antioxidant activity than ascorbic acid in DPPH assays, attributed to the hydroxyl-phenyl group and thiol-containing triazole .

Functional Group Modifications

Stereochemical and Physicochemical Comparisons

- Stereochemistry : The 3R configuration in the target compound is critical for chiral recognition in enzyme binding. In contrast, (3S)-1-(2-phenylethyl)pyrrolidin-3-ol (Compound 1b) shows reduced antiviral potency, highlighting the enantiomer-dependent activity .

- Lipophilicity : The 5-chlorothiophene-2-carbonyl group increases logP compared to analogues with aliphatic substituents (e.g., phenylethyl), enhancing membrane permeability .

- Thermal Stability : Pyrrolidin-2-one derivatives (e.g., Compound C) exhibit higher melting points (190.9°C) due to hydrogen bonding from the carbonyl group, whereas the target compound likely has lower thermal stability due to the absence of a rigid lactam ring .

Preparation Methods

One-Pot Chlorination and Carboxylation Method

Process Overview :

The process starts with 2-thiophenecarboxaldehyde, which is chlorinated using chlorine gas under controlled temperature (-10 to 30 °C) to form 5-chloro-2-thiophenecarboxaldehyde as an intermediate. This intermediate is then slowly added to a precooled sodium hydroxide solution (caustic soda), maintaining temperature below 30 °C. Further chlorination and heat preservation reactions follow, with quenching by sodium sulfite, solvent extraction, pH adjustment with hydrochloric acid, filtration, recrystallization, and drying to yield 5-chlorothiophene-2-carboxylic acid with high purity (~92% by HPLC).

| Step | Conditions / Reagents | Notes |

|---|---|---|

| Chlorination of 2-thiophenecarboxaldehyde | Chlorine gas, molar ratio 0.9-4:1, temp -10 to 30 °C, 1-20 h | Intermediate used without isolation |

| Addition to NaOH solution | 20% NaOH, temp 5 °C below zero, drop over 2 h | Controls reaction temperature |

| Secondary chlorination | Chlorine gas, 15-30 °C, 4 h | Ensures complete conversion |

| Quenching | Sodium sulfite aqueous solution | Removes excess chlorine |

| Extraction | Solvents like dichloromethane | Removes impurities |

| pH Adjustment | 30% HCl to pH 1-2 | Precipitates product |

| Recrystallization | Ethanol/water mixture, reflux and cooling | Improves purity and crystallinity |

- Advantages :

This method is industrially scalable, uses inexpensive raw materials, minimizes waste, and avoids intermediate isolation steps, improving yield and process efficiency.

Alternative Chlorination Using Trichloroisocyanuric Acid

Process Description :

Thiophene-2-formic acid can be chlorinated under acidic conditions using trichloroisocyanuric acid as a chlorinating agent to yield 5-chlorothiophene-2-formic acid. This method is simpler, has high yield, and is suitable for industrial production.-

- Simple operation

- High yield and purity

- Cost-effective and environmentally friendly

Synthesis of (3R)-1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-ol

The target compound is synthesized by coupling the 5-chlorothiophene-2-carbonyl moiety with a chiral pyrrolidin-3-ol scaffold, specifically the (3R)-enantiomer of pyrrolidin-3-ol.

Formation of 5-Chlorothiophene-2-carbonyl Chloride

- The 5-chlorothiophene-2-carboxylic acid intermediate is converted to the corresponding acid chloride (5-chlorothiophene-2-carbonyl chloride) using acyl-chlorination reagents such as thionyl chloride or oxalyl chloride under mild conditions. This acid chloride is a reactive intermediate for amide or ester bond formation.

Coupling with (3R)-Pyrrolidin-3-ol

The (3R)-pyrrolidin-3-ol is reacted with 5-chlorothiophene-2-carbonyl chloride under controlled conditions, typically in the presence of a base (e.g., triethylamine) to scavenge HCl formed during the reaction. This results in the formation of the amide or ester linkage, yielding (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol.

Chirality Preservation :

The use of enantiomerically pure (3R)-pyrrolidin-3-ol ensures the stereochemistry is maintained. Reaction conditions are optimized to prevent racemization.

Purification and Characterization

- The crude product is purified by recrystallization or chromatography. Analytical techniques such as HPLC, NMR, and chiral chromatography confirm purity and stereochemistry.

Summary Table of Preparation Steps

| Step No. | Intermediate / Compound | Key Reagents / Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | 5-Chlorothiophene-2-carboxylic acid | Chlorination of 2-thiophenecarboxaldehyde; NaOH; chlorine gas; quenching; extraction; recrystallization | High purity acid, industrial scale feasible |

| 2 | 5-Chlorothiophene-2-carbonyl chloride | Thionyl chloride or oxalyl chloride | Reactive acid chloride intermediate |

| 3 | (3R)-Pyrrolidin-3-ol | Commercially available or synthesized chiral alcohol | Starting chiral scaffold |

| 4 | (3R)-1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-ol | Coupling reaction with acid chloride, base (e.g., triethylamine) | Target compound with preserved chirality |

| 5 | Purification | Recrystallization or chromatography | High purity, stereochemically pure final product |

Research Findings and Industrial Relevance

The one-pot chlorination and carboxylation method significantly reduces production complexity and waste compared to traditional multi-step syntheses.

The use of mild conditions and environmentally friendly reagents in the oxidation and chlorination steps ensures sustainability and scalability.

The preservation of the (3R)-configuration during coupling is critical for biological activity and is achieved by careful control of reaction parameters.

The synthetic route aligns with industrial requirements for cost, yield, purity, and environmental impact, making it suitable for pharmaceutical intermediate production.

Q & A

Q. What are the recommended synthetic routes for (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid with a chiral pyrrolidin-3-ol derivative. Key steps include:

- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form the reactive acyl chloride or mixed anhydride intermediate.

- Nucleophilic substitution : React the activated intermediate with (3R)-pyrrolidin-3-ol under basic conditions (e.g., triethylamine) to form the amide bond.

- Optimization : Control temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize racemization and side reactions. Yield and purity can be monitored via HPLC or LC-MS .

Q. How can the stereochemical integrity of (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol be verified during synthesis?

- Methodological Answer :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.

- Optical rotation : Compare the observed [α]D value with literature data for (3R)-configured pyrrolidine derivatives.

- X-ray crystallography : Resolve the crystal structure to confirm absolute configuration, particularly if novel intermediates are synthesized .

Q. What safety protocols are critical when handling (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., thionyl chloride).

- Waste disposal : Neutralize acidic/byproduct residues before disposal. Refer to GHS hazard codes (e.g., Xi for irritants) and safety data sheets (SDS) for compound-specific risks .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the biological activity of (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol?

- Methodological Answer :

- Enantiomer comparison : Synthesize both (3R) and (3S) enantiomers and compare their binding affinities to target receptors (e.g., via SPR or radioligand assays).

- Molecular docking : Use computational models to assess stereospecific interactions with active sites, focusing on hydrogen bonding and steric effects.

- In vivo studies : Evaluate pharmacokinetic differences (e.g., metabolic stability) between enantiomers in animal models .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., buffer pH, temperature, and cell lines) across labs.

- Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., impurities in commercial samples).

- Dose-response validation : Perform EC₅₀/IC₅₀ comparisons using orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm potency trends .

Q. What strategies optimize the scalability of (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol synthesis without compromising stereoselectivity?

- Methodological Answer :

- Catalytic methods : Use asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to enhance enantiomeric excess (ee).

- Flow chemistry : Improve heat/mass transfer in continuous reactors to maintain reaction control at larger scales.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What advanced analytical techniques are recommended for characterizing degradation products of this compound under physiological conditions?

- Methodological Answer :

- LC-HRMS : Identify degradation pathways (e.g., hydrolysis of the amide bond) using high-resolution mass spectrometry.

- NMR stability studies : Incubate the compound in simulated biological fluids (e.g., PBS at 37°C) and track structural changes via ¹H/¹³C NMR.

- Forced degradation : Expose the compound to stress conditions (heat, light, oxidizers) and profile impurities using hyphenated techniques (e.g., LC-MS/MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.